N-(2,5-dimethoxyphenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea
Description
N-(2,5-dimethoxyphenyl)-N’-[1-(3-isopropenylphenyl)-1-methylethyl]urea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of two aromatic rings, one of which is substituted with methoxy groups at the 2 and 5 positions, and the other with an isopropenyl group
Properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-14(2)15-8-7-9-16(12-15)21(3,4)23-20(24)22-18-13-17(25-5)10-11-19(18)26-6/h7-13H,1H2,2-6H3,(H2,22,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGUJFBENVEKRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC(=CC=C1)C(C)(C)NC(=O)NC2=C(C=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-N’-[1-(3-isopropenylphenyl)-1-methylethyl]urea typically involves the reaction of 2,5-dimethoxyaniline with an isocyanate derivative of 1-(3-isopropenylphenyl)-1-methylethylamine. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, under mild conditions, and may require a catalyst such as triethylamine to facilitate the formation of the urea bond.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield. The use of automated systems can also enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-N’-[1-(3-isopropenylphenyl)-1-methylethyl]urea can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form quinones.
Reduction: The urea linkage can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid, or halogenation using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-N’-[1-(3-isopropenylphenyl)-1-methylethyl]urea has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and possible therapeutic effects.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-N’-[1-(3-isopropenylphenyl)-1-methylethyl]urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-dimethoxyphenyl)-N’-[1-(3-isopropylphenyl)-1-methylethyl]urea
- N-(2,5-dimethoxyphenyl)-N’-[1-(3-isopropenylphenyl)-1-ethyl]urea
- N-(2,5-dimethoxyphenyl)-N’-[1-(3-isopropenylphenyl)-1-methyl]urea
Uniqueness
N-(2,5-dimethoxyphenyl)-N’-[1-(3-isopropenylphenyl)-1-methylethyl]urea is unique due to the specific substitution pattern on its aromatic rings and the presence of the isopropenyl group. This structural uniqueness can lead to distinct chemical reactivity and biological activity compared to similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
